2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid
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Overview
Description
2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a complex organic compound with a unique structure that includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, Suzuki-Miyaura coupling, and other organic reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid
- 2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-7-carboxylic acid
Uniqueness
2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is unique due to its specific substitution pattern on the benzopyran ring, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
90102-22-0 |
---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3-methyl-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-3-12-7-9-13(10-8-12)17-11(2)16(20)14-5-4-6-15(19(21)22)18(14)23-17/h4-10H,3H2,1-2H3,(H,21,22) |
InChI Key |
STFLSUYAPQDIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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